Cas no 7773-56-0 (2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-)

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- structure
7773-56-0 structure
Product Name:2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
CAS番号:7773-56-0
MF:C15H20O4
メガワット:264.316905021667
CID:562729
PubChem ID:5375200
Update Time:2025-04-19

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- 化学的及び物理的性質

名前と識別子

    • 2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • (±)-ABSCISIC ACID, MIXED ISOMERS
    • (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
    • 5-(1-HYDROXY-2,6,6-TRIMETHYL-4-OXOCYCLOHEX-2-ENYL)-3-METHYLPENTA-2,4-DIENOIC ACID
    • ()-Abscisic acid, mixed isomers ()-ABA, mixed isomers
    • NSC 146877
    • NSC148832
    • CHEMBL1965138
    • SCHEMBL2591173
    • SR-01000644017-5
    • ()-Abscisic acid
    • HMS1668O07
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-
    • 2-trans-ABA
    • NSC 148832
    • SCHEMBL2591175
    • (+)-Abscisin II
    • AKOS015910460
    • Dormin (abscission factor)
    • CCG-54961
    • SR-01000644017-1
    • NSC-146877
    • J-007892
    • Abscisic acid, (+)-
    • NSC-148832
    • DTXSID801033715
    • LS-14421
    • ( inverted exclamation markA)-trans-Abscisic acid
    • (+)-cis-Abscisic acid
    • 2-trans-abscisic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [S-(Z,E)]-
    • 7773-56-0
    • NCGC00160152-02
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid, 9CI
    • Q27131879
    • (-)-cis,trans-Abscisic acid
    • 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexan-1-yl)-3-methyl-2,4-pentadienoic acid
    • 21293-29-8
    • MLS000766141
    • 2228-72-0
    • ABSCISIC ACID
    • CS-0638879
    • NCGC00160152-01
    • cis-trans-(+)-Abscissic acid
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • SR-01000644017-4
    • JLIDBLDQVAYHNE-WEYXYWBQSA-N
    • CHEBI:93815
    • Dormin
    • SR-01000644017
    • HMS2269H09
    • CHEBI:62426
    • (+)-Abscisic acid
    • (2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • 2, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (Z,E)-(S)-(+)-
    • NSC146877
    • HY-N2549A
    • ()-2-is-4-rans-bscisic acid; ()-BA
    • (S-(2Z,4E))-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid #
    • NS00014679
    • 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, [s-(Z,E)]-
    • 2-cis,4-trans-Abscisic acid
    • ABA
    • SMR000528625
    • cis-Abscisic acid
    • Spectrum_001158
    • Spectrum4_001841
    • NS00083463
    • 5-(1-hydroxy-4-oxo-2,6,6-trimethylcyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • SpecPlus_000450
    • DTXSID90860135
    • KBioSS_001638
    • Oprea1_187043
    • Q27165538
    • (+/-)-2-cis-4-trans-Abscisic acid; (+/-)-ABA
    • FT-0619562
    • KBio3_002416
    • 17alpha-HydroxyprogesteroneCaproate
    • SPBio_001545
    • (+)-Abscisic acid;Abscisinsaeure;( inverted exclamation markA)-cis,trans-Abscisic acid
    • KBioGR_002242
    • AKOS030241514
    • FT-0604467
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-1-cyclohex-2-enyl)-3-methylpenta-2,4-dienoic acid
    • Spectrum2_001503
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid
    • FT-0604385
    • FT-0621710
    • (2Z,4E)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • KBio2_001638
    • Spectrum3_001528
    • KBio2_004206
    • FT-0619875
    • 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid
    • DivK1c_006546
    • KBio1_001490
    • BCP32061
    • NCI60_001025
    • KBio2_006774
    • インチ: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)
    • InChIKey: JLIDBLDQVAYHNE-UHFFFAOYSA-N
    • ほほえんだ: OC1(C=CC(=CC(=O)O)C)C(C)=CC(CC1(C)C)=O

計算された属性

  • せいみつぶんしりょう: 264.1362
  • どういたいしつりょう: 264.13615911g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 3
  • 複雑さ: 494
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 74.6Ų

じっけんとくせい

  • 密度みつど: 1.193
  • ゆうかいてん: 186℃
  • ふってん: 458.7 °C at 760 mmHg
  • フラッシュポイント: 245.4 °C
  • PSA: 74.6
  • LogP: 2.24990

2,4-Pentadienoic acid,5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl- セキュリティ情報

  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • セキュリティ用語:S26;S37/39
推奨される供給者
Shanghai Joy Biotech Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm